molecular formula C19H33NO2 B14662111 Benzenamine, 4-(dodecyloxy)-3-methoxy- CAS No. 37778-59-9

Benzenamine, 4-(dodecyloxy)-3-methoxy-

Cat. No.: B14662111
CAS No.: 37778-59-9
M. Wt: 307.5 g/mol
InChI Key: AGPUIMJLOUWVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-(dodecyloxy)-3-methoxy- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a dodecyloxy group at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(dodecyloxy)-3-methoxy- typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-3-methoxybenzenamine with dodecanol under basic conditions to introduce the dodecyloxy group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-(dodecyloxy)-3-methoxy- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(dodecyloxy)-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Benzenamine, 4-(dodecyloxy)-3-methoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(dodecyloxy)-3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The dodecyloxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-: Lacks the dodecyloxy group, resulting in different physical and chemical properties.

    Benzenamine, 4-(dodecyloxy)-: Lacks the methoxy group, which affects its reactivity and applications.

Uniqueness

Benzenamine, 4-(dodecyloxy)-3-methoxy- is unique due to the presence of both dodecyloxy and methoxy groups, which confer distinct properties and potential applications. The combination of these substituents can enhance the compound’s solubility, stability, and reactivity, making it valuable for various research and industrial purposes.

Properties

CAS No.

37778-59-9

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

4-dodecoxy-3-methoxyaniline

InChI

InChI=1S/C19H33NO2/c1-3-4-5-6-7-8-9-10-11-12-15-22-18-14-13-17(20)16-19(18)21-2/h13-14,16H,3-12,15,20H2,1-2H3

InChI Key

AGPUIMJLOUWVGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.